molecular formula C19H14FN5O3S B2637833 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide CAS No. 897612-55-4

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2637833
CAS No.: 897612-55-4
M. Wt: 411.41
InChI Key: YGZZSZVKJLQRIZ-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide is a novel synthetic compound designed for research applications, featuring a fused thiazolotriazole core linked to a 3-nitrobenzamide group. This structure incorporates multiple privileged pharmacophores known for their diverse biological activities, positioning it as a valuable candidate for investigative pharmacology and medicinal chemistry . The thiazolo[3,2-b][1,2,4]triazole scaffold is a heterocyclic system of significant interest in drug discovery. Compounds based on this and related fused triazole structures have demonstrated potent inhibitory activity against various enzymes, suggesting this compound's potential utility as a tool for probing specific enzymatic pathways . Furthermore, the benzamide moiety is a common feature in many bioactive molecules and has been investigated for its role in inducing cell differentiation and as an antineoplastic agent, indicating potential applications in oncology research . The molecular design, which combines an electron-rich heteroaromatic system with a fluorinated hydrophobic domain, is strategically chosen to facilitate potential π-π stacking and hydrogen bonding with biological targets . This makes this compound a compelling subject for structure-activity relationship (SAR) studies, particularly in the development of small molecule inhibitors for kinase targets or other proteins involved in signaling cascades . This product is intended for research use only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3S/c20-16-7-2-1-6-15(16)17-22-19-24(23-17)14(11-29-19)8-9-21-18(26)12-4-3-5-13(10-12)25(27)28/h1-7,10-11H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZZSZVKJLQRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The target compound shares a thiazolo[3,2-b][1,2,4]triazole scaffold with multiple analogs. Key structural differences lie in the substituents on the triazole-thiazole core and the benzamide side chain:

Compound Name/ID Thiazolo[3,2-b][1,2,4]triazole Substituent Benzamide/Amide Substituent Key Structural Features
Target Compound 2-fluorophenyl 3-nitrobenzamide Electron-withdrawing groups at both positions; ethyl linker
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-chlorophenyl Phenyl Chlorine substituent enhances lipophilicity; no nitro group
2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole (7b) 4-chlorophenyl 4-(trifluoromethyl)phenyl CF3 group increases electron-withdrawing effects
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) 4-methoxyphenyl Phenyl Methoxy group introduces electron-donating properties
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide 4-fluorophenyl 4-(trifluoromethyl)benzamide Fluorine at 4-position; CF3 enhances stability

Physicochemical Properties

  • In contrast, methoxy-substituted analogs (e.g., 9b) exhibit electron-donating properties, which may reduce electrophilicity .
  • Solubility and Lipophilicity : The nitro group in the target compound likely decreases solubility in aqueous media compared to methoxy or trifluoromethyl derivatives (e.g., 7b, 9b), which balance lipophilicity and polarity .
  • Thermal Stability : Melting points of analogs range from 130–166°C, with electron-withdrawing substituents (e.g., CF3 in 7b) correlating with higher melting points due to stronger intermolecular forces .

Research Findings

  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., nitro, CF3) enhance binding to hydrophobic pockets in enzymes or receptors .
    • Ethyl linkers (as in the target compound) may improve conformational flexibility compared to rigid ethoxy-ethoxy chains (e.g., 48-274) .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.

  • Molecular Formula : C22H21FN4O4S
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound’s structure facilitates the formation of hydrogen bonds and other interactions that modulate target activity. This modulation can lead to various pharmacological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For example:

  • In vitro studies demonstrated that compounds similar to this compound possess potent antibacterial effects against various strains of bacteria. The minimal inhibitory concentration (MIC) values were reported in the range of 50–100 μg/mL for several tested organisms .

Anticancer Activity

Research indicates that triazolothiazole derivatives can inhibit tumor cell proliferation:

  • Case Study : A derivative with a similar structure demonstrated significant growth inhibition in human-derived breast and colon cancer cell lines at nanomolar concentrations. The mechanism involved the induction of apoptosis and cell cycle arrest .
CompoundCell LineIC50 (μM)Mechanism of Action
Similar DerivativeBreast Cancer0.5Apoptosis Induction
Similar DerivativeColon Cancer0.8Cell Cycle Arrest

Neuroprotective Effects

Some derivatives have also been evaluated for neuroprotective properties:

  • In vitro assays showed that certain compounds could significantly attenuate neuronal injury in models of ischemia/reperfusion injury. Notably, these compounds exhibited reactive oxygen species (ROS) scavenging activity .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its therapeutic application:

  • Toxicity assessments indicated that while some derivatives showed low toxicity in animal models, further studies are needed to evaluate long-term effects and potential side effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis of this compound likely involves multi-step reactions, including:

  • Coupling reactions to assemble the thiazolo-triazole core, as seen in analogous thiazole derivatives synthesized via condensation of amines with acyl chlorides in pyridine .
  • Fluorophenyl incorporation through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, given the prevalence of fluorinated aryl groups in similar structures .
  • Purification via column chromatography and recrystallization (e.g., methanol/water systems) to isolate intermediates and final products . Optimization strategies include:
  • Catalyst screening (e.g., palladium catalysts for cross-coupling).
  • Temperature control to minimize side reactions (e.g., room temperature for acyl chloride coupling) .
  • Solvent selection (e.g., THF or DMF for polar intermediates) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?

  • Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing, as observed in triazolo-thiadiazole derivatives) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity. For example, fluorophenyl protons exhibit distinct splitting patterns due to J-coupling .
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological assays are suggested to evaluate its potential bioactivity?

  • Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by thiazole-containing analogs via amide anion interactions .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, given the activity of structurally related thiadiazolyl derivatives .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers employ Design of Experiments (DoE) to optimize multi-step synthesis?

  • Use response surface methodology to evaluate factors like solvent polarity, reaction time, and molar ratios. For example:
  • Central composite design to model yield dependence on temperature and catalyst loading.
  • ANOVA analysis identifies significant variables (e.g., pyridine volume in acyl chloride reactions) .
    • High-throughput screening automates condition variations for intermediate steps (e.g., coupling efficiency).

Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?

  • Solubility profiling : Assess logP and aqueous solubility via shake-flask or HPLC methods. Fluorinated groups may enhance lipophilicity but reduce bioavailability .
  • Metabolite identification : LC-MS/MS detects metabolic degradation products (e.g., nitro group reduction).
  • Pharmacokinetic studies : Measure plasma half-life and tissue distribution in animal models to address bioavailability gaps.

Q. Which computational modeling approaches predict target interactions and binding affinities?

  • Molecular docking (AutoDock Vina or Glide) models interactions with enzymes (e.g., PFOR active site) .
  • Molecular dynamics simulations (GROMACS) assess binding stability over time, focusing on hydrogen bonds between the amide group and catalytic residues .
  • QSAR studies correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with bioactivity .

Q. What mechanistic studies elucidate enzyme inhibition pathways?

  • Enzyme kinetics : Measure IC₅₀ and inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
  • Site-directed mutagenesis : Modify putative binding residues (e.g., cysteine in PFOR’s active site) to confirm interaction sites.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How do structural modifications influence physicochemical stability and bioactivity?

  • Nitro group replacement : Substitute with sulfonamide or carbamate to alter electron-withdrawing effects and metabolic stability .
  • Thiazolo-triazole core modifications : Introduce methyl or methoxy groups to enhance steric shielding and reduce oxidative degradation .
  • Fluorophenyl positional isomerism : Compare ortho-, meta-, and para-fluoro substitutions on solubility and target affinity .

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